molecular formula C23H28N2O B3819840 N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B3819840
M. Wt: 348.5 g/mol
InChI Key: RQALFBAYWUEKQO-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is an amide derivative synthesized via coupling reactions between tryptamine (bearing the indole moiety) and 2-[4-(2-methylpropyl)phenyl]propanoic acid (or its activated ester). The compound’s structure combines a tryptamine backbone with a substituted biphenyl propanamide group, a design strategy often employed to enhance pharmacological properties such as receptor affinity or metabolic stability .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALFBAYWUEKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the ibuprofen moiety inhibits cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituent(s) CAS Number Molecular Formula Synthesis Method Reference
Target Compound 4-(2-Methylpropyl)phenyl 59512-17-3 C₂₃H₂₈N₂O Tryptamine + 2-[4-(2-methylpropyl)phenyl]propanoic acid via DCC coupling
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide 2-Fluoro-biphenyl - C₂₅H₂₁FN₂O Tryptamine + flurbiprofen derivative via DCC
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide 6-Chloro-carbazole - C₂₅H₂₂ClN₃O Tryptamine + carprofen derivative via DCC
Reparixin (N-(Methylsulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide) Methylsulfonyl group 266359-83-7 C₁₄H₂₁NO₃S Sulfonylation of parent propanamide
Tasimelteon Dihydrobenzofuran-cyclopropane 609799-22-6 C₁₅H₁₉NO₂ Multistep synthesis with chiral resolution
Key Observations:
  • Synthetic Flexibility : The target compound and its analogs are synthesized via amide bond formation using carbodiimide reagents (e.g., DCC), highlighting a common methodology .
  • Substituent Diversity : The 4-(2-methylpropyl)phenyl group in the target compound is replaced with fluorinated biphenyl, carbazole, or sulfonamide groups in analogs, altering physicochemical and pharmacological profiles .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity and Solubility
Compound Name Pharmacological Activity Solubility Key Findings Reference
Target Compound Hypothesized anti-inflammatory/analgesic Low (lipophilic) Structural similarity to NSAID-derived amides suggests COX inhibition potential
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-biphenyl)propanamide Not reported Moderate Fluorine enhances metabolic stability and bioavailability
Reparixin CXCR1/2 antagonist (anti-inflammatory) High (water-soluble) Phase III trials for pancreatic cancer; inhibits IL-8 signaling
NSC 368390 (DuP-785) Antitumor (quinolinecarboxylic acid) High (sodium salt) 98% inhibition of DLD-2 colon cancer in mice at 25 mg/kg
Tasimelteon Melatonin receptor agonist Moderate FDA-approved for Non-24 sleep disorder; targets MT₁/MT₂ receptors
Key Observations:
  • Anti-Inflammatory Potential: The target compound’s biphenyl group resembles NSAID scaffolds (e.g., ibuprofen), suggesting possible prostaglandin synthesis inhibition .
  • Antitumor Activity: Analogs like NSC 368390 demonstrate potent antitumor effects, though structural divergence (quinoline vs. indole) limits direct comparisons .
  • Solubility : Reparixin and NSC 368390 benefit from sulfonate or sodium salt formulations, enhancing bioavailability compared to the lipophilic target compound .

Physicochemical Comparison

Table 3: Physicochemical Data
Compound Name logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Reference
Target Compound 4.8 360.48 2 / 2
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-biphenyl)propanamide 4.5 384.45 2 / 3
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-chloro-carbazol)propanamide 5.1 415.92 3 / 2
Reparixin 2.9 283.39 1 / 4
Tasimelteon 3.2 245.32 1 / 3
Key Observations:
  • Lipophilicity : The target compound’s high logP (4.8) may limit aqueous solubility but enhance blood-brain barrier penetration .
  • Hydrogen-Bonding Capacity : Reparixin’s sulfonamide group increases hydrogen-bond acceptors, improving solubility and target engagement .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.

  • Molecular Formula : C24H29N3O
  • Molecular Weight : 439.5 g/mol
  • IUPAC Name : (E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

Research indicates that this compound exhibits a range of biological activities through several mechanisms:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For instance, it showed a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial efficacy .
  • Anticancer Properties :
    • In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. Notably, it exhibited strong antiproliferative activity against A549 lung cancer cells, suggesting its potential as an anticancer agent .
    • The mechanism involves the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against multiple bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus ATCC 259233.90
Staphylococcus aureus MRSA ATCC 43300<1.00
Escherichia coli5.00
Mycobacterium smegmatis4.50

These findings highlight the compound's broad-spectrum antibacterial activity, particularly against resistant strains .

Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxic effects, the compound was tested on various cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)15.0
MCF7 (Breast Cancer)18.0

The data indicates that this compound possesses significant cytotoxicity against these cancer cells, which may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Q & A

Q. What advanced techniques validate target engagement in vivo?

  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., plasma glucose for GLUT2 inhibitors).
  • PET Imaging : Radiolabel the compound with 18^{18}F for tissue distribution studies (requires specialized synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Reactant of Route 2
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N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

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